4-[(Dithylphosphono)difluoromethyl]-N-(fluoren-9-ylmethoxycarbonyl)-L-phenylalamine
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Overview
Description
4-[(Dithylphosphono)difluoromethyl]-N-(fluoren-9-ylmethoxycarbonyl)-L-phenylalamine is a complex organic compound with the molecular formula C25H22F2NO7P and a molecular weight of 517.42 g/mol . This compound is a derivative of phenylalanine, an essential amino acid, and is often used in peptide synthesis and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dithylphosphono)difluoromethyl]-N-(fluoren-9-ylmethoxycarbonyl)-L-phenylalamine typically involves multiple steps. One common method starts with the iodination of Fmoc-L-phenylalanine, followed by a reaction with diethyl phosphite and difluoromethylating agents . The reaction conditions often require a controlled temperature environment and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing production costs. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(Dithylphosphono)difluoromethyl]-N-(fluoren-9-ylmethoxycarbonyl)-L-phenylalamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphono group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and alcohols under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylphosphonic acid derivatives, while reduction can produce difluoromethylphosphine derivatives .
Scientific Research Applications
4-[(Dithylphosphono)difluoromethyl]-N-(fluoren-9-ylmethoxycarbonyl)-L-phenylalamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(Dithylphosphono)difluoromethyl]-N-(fluoren-9-ylmethoxycarbonyl)-L-phenylalamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme . The difluoromethylphosphono group is known to mimic phosphate groups, allowing the compound to interfere with phosphorylation processes and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-phenylalanine: A simpler derivative used in peptide synthesis.
Difluoromethylphosphonic acid: A related compound with similar chemical properties.
Diethyl phosphite: A precursor used in the synthesis of phosphono derivatives.
Uniqueness
4-[(Dithylphosphono)difluoromethyl]-N-(fluoren-9-ylmethoxycarbonyl)-L-phenylalamine is unique due to its combination of a difluoromethylphosphono group and a fluorenylmethoxycarbonyl protecting group. This combination provides enhanced stability and reactivity, making it a valuable tool in synthetic chemistry and biochemical research .
Biological Activity
Chemical Identity
- CAS Number : 160751-44-0
- Molecular Formula : C25H22F2N O7P
- Molecular Weight : 517.415 g/mol
- Purity : 95% .
This compound, known for its complex structure, is a derivative of L-phenylalanine and incorporates a phosphono group, which may enhance its biological activity.
4-[(Dithylphosphono)difluoromethyl]-N-(fluoren-9-ylmethoxycarbonyl)-L-phenylalamine exhibits potential biological activities due to its unique chemical structure, which may influence various biochemical pathways. The presence of the phosphono group is hypothesized to enhance interactions with biological targets, particularly in enzyme inhibition or receptor modulation.
Pharmacological Profile
Research has indicated that compounds with similar structural motifs can exhibit significant pharmacological activities, including:
- Antitumor Activity : Compounds with phosphono groups have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways.
- Anti-inflammatory Properties : The modulation of immune responses through inhibition of specific pathways could make this compound relevant in treating autoimmune diseases.
Case Studies and Research Findings
- In Vitro Studies : Preliminary studies suggest that derivatives of L-phenylalanine can inhibit specific enzymes involved in metabolic pathways. For instance, compounds similar to this one have shown effectiveness in inhibiting proteases that are crucial for cancer cell survival.
- In Vivo Efficacy : Animal models have demonstrated that related compounds can reduce tumor size and improve survival rates when administered at specific dosages. This suggests a potential therapeutic application for this compound in oncology.
- Bioavailability Studies : The bioavailability of phosphono-containing compounds has been a focus of research, with studies indicating that modifications to the side chains can enhance absorption and efficacy. For example, a related compound showed an oral bioavailability of 48.1% in mice, suggesting that structural modifications could lead to improved pharmacokinetic profiles for this compound as well .
Comparative Analysis
Properties
Molecular Formula |
C29H30F2NO7P |
---|---|
Molecular Weight |
573.5 g/mol |
IUPAC Name |
(2S)-3-[4-[diethoxyphosphoryl(difluoro)methyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C29H30F2NO7P/c1-3-38-40(36,39-4-2)29(30,31)20-15-13-19(14-16-20)17-26(27(33)34)32-28(35)37-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,3-4,17-18H2,1-2H3,(H,32,35)(H,33,34)/t26-/m0/s1 |
InChI Key |
NSVBWEBDIJGLME-SANMLTNESA-N |
Isomeric SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F)OCC |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F)OCC |
Origin of Product |
United States |
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